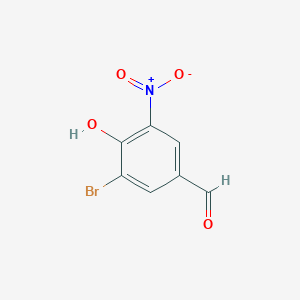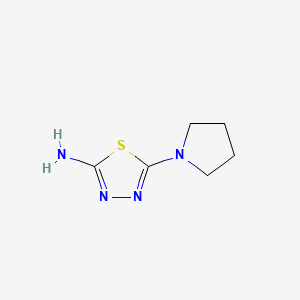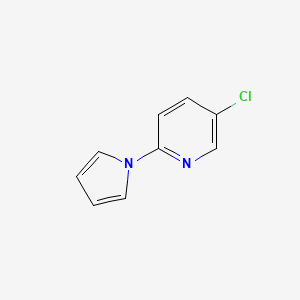
2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multistep chemical reactions, starting from basic heterocyclic frameworks and incorporating various functional groups through reactions like cyclocondensation, acylation, and substitution. For instance, a series of novel compounds with anti-inflammatory activity were synthesized by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, using anhydrous zinc chloride as a catalyst in a microwave reactor (Nikalje, Hirani, & Nawle, 2015).
科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including 1,3,4-thiadiazole derivatives, are central to medicinal chemistry due to their extensive pharmacological activities. These compounds, owing to the presence of toxophoric N2C2S moiety, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The versatility of these compounds is further enhanced by their ability to form hybrid molecules through the combination of different moieties, leading to compounds with novel biological profiles (Mishra et al., 2015).
Quinazolinone Derivatives and Biological Activities
Quinazolinone derivatives, including those with 1,3,4-thiadiazole groups, have shown significant biological activities. These compounds are synthesized by introducing bioactive moieties to the quinazolinone nucleus, creating potential medicinal agents. The derivatives exhibit antibacterial activity against various strains, highlighting their potential as lead compounds in drug discovery against antibiotic resistance (Tiwary et al., 2016).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been investigated for their in vitro antioxidant and anti-inflammatory activities. These studies aim to develop alternative agents for treating oxidative stress and inflammation-related conditions. The research indicates that certain benzofused thiazole compounds exhibit distinct anti-inflammatory activity and potential antioxidant action, suggesting their utility as templates for new anti-inflammatory agents (Raut et al., 2020).
Synthetic Utilities and Biological Significance
The synthetic methodologies and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively reviewed. These heterocyclic compounds are synthesized primarily through cyclization reactions of thiosemicarbazone, with significant emphasis on their pharmaceutical relevance, including activity against various fungal and bacterial strains. This underscores the importance of these compounds in the development of new therapeutic agents (Yusuf & Jain, 2014).
将来の方向性
The 1,3,4-thiadiazole nucleus and its derivatives have been the subject of extensive research due to their broad types of biological activity . Future research may focus on the synthesis of new derivatives and the exploration of their potential applications in medicinal, agricultural, and materials chemistry .
特性
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S/c1-5-13-14-12(20-5)15-9(16)7-3-2-6(11(18)19)4-8(7)10(15)17/h2-4H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEWAJRAZAWJGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355608 |
Source


|
| Record name | 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
384795-95-3 |
Source


|
| Record name | 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

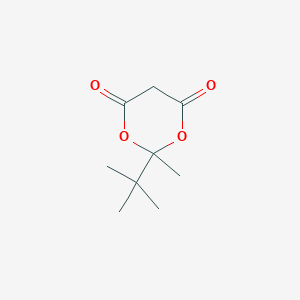
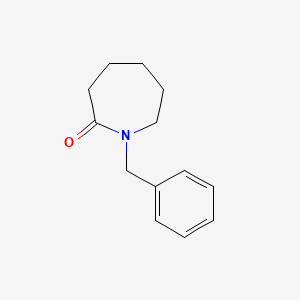

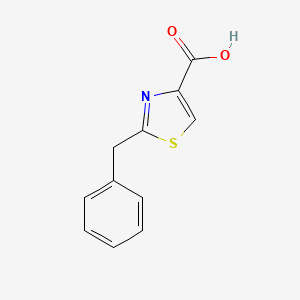
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

